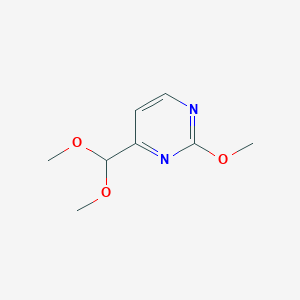

4-(Dimethoxymethyl)-2-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIHKDMHTFBNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611254 | |

| Record name | 4-(Dimethoxymethyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193746-84-8 | |

| Record name | 4-(Dimethoxymethyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties

CAS Number: 193746-84-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethoxymethyl)-2-methoxypyrimidine, a key intermediate in the synthesis of a variety of biologically active molecules. This document consolidates its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis, and insights into its potential applications in medicinal chemistry and agrochemical research.

Core Properties and Safety Information

This compound is a substituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure features a pyrimidine core, a methoxy group at the 2-position, and a dimethoxymethyl group at the 4-position.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 193746-84-8 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, in an inert atmosphere |

Safety and Handling

The following safety information is derived from available safety data sheets (SDS) for this compound and structurally similar compounds.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from a suitable pyrimidine precursor, such as 2-methoxy-4-methylpyrimidine, which would then be halogenated and subsequently converted to the aldehyde, followed by acetal formation. A more direct approach might involve the cyclization of precursors already containing the dimethoxymethyl moiety.

A generalized workflow for a potential synthesis is depicted below.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyrimidine synthesis and acetal formation.

Materials:

-

2-Chloro-4-formylpyrimidine

-

Anhydrous Methanol

-

Trimethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium Methoxide

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Acetal Formation: To a solution of 2-chloro-4-formylpyrimidine (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Methoxylation: Dissolve the crude 4-(dimethoxymethyl)-2-chloropyrimidine in anhydrous tetrahydrofuran. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~4.0 ppm), the acetal methyl protons (singlet, ~3.4 ppm), the acetal methine proton (singlet, ~5.5 ppm), and the pyrimidine ring protons (doublets, ~7.0-8.5 ppm). |

| ¹³C NMR | Resonances for the pyrimidine ring carbons, the methoxy carbon, the acetal carbons, and the acetal methine carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ). |

| IR | Characteristic C-O and C=N stretching frequencies. |

Biological Activity and Applications

While specific biological studies on this compound are limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

The dimethoxymethyl group can be readily deprotected to the corresponding aldehyde, which serves as a versatile handle for further chemical modifications, such as the introduction of various side chains to modulate biological activity.

Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a common mechanism of action involves the modulation of cell signaling pathways that are critical for cell growth, proliferation, and survival. A generalized diagram of a kinase inhibition pathway that could be targeted by derivatives of this compound is presented below. It is important to note that this is a representative pathway and not based on direct experimental evidence for this specific compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined properties and versatile reactivity make it an important tool for medicinal and synthetic chemists. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader field of pyrimidine chemistry.

References

An In-depth Technical Guide to the Synthesis Mechanism of 4-(Dimethoxymethyl)-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis mechanism for 4-(dimethoxymethyl)-2-methoxypyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of a directly published synthesis protocol, this document outlines a plausible and scientifically sound multi-step synthetic pathway. The guide includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the practical application of this synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from readily available precursors. The overall strategy involves the initial construction of a 2-methoxy-4-methylpyrimidine core, followed by the oxidation of the 4-methyl group to a formyl group, and concluding with the protection of the resulting aldehyde as a dimethyl acetal.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Mechanism and Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methylpyrimidine

The initial step focuses on the creation of the core pyrimidine structure. A common and effective method involves the condensation of an amidine with a β-dicarbonyl compound. In this proposed synthesis, acetamidine hydrochloride is reacted with a malonic ester derivative in the presence of a base.

Reaction Scheme:

An In-depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethoxymethyl)-2-methoxypyrimidine is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the dimethoxymethyl group at the 4-position serves as a protected aldehyde, allowing for further chemical transformations. The 2-methoxy substituent modulates the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions. This guide explores two primary retrosynthetic approaches for the synthesis of this target molecule.

Retrosynthetic Analysis

Two logical retrosynthetic pathways are considered for the synthesis of this compound:

Strategy 1: Functionalization of a Pre-formed Pyrimidine Ring

This approach involves the initial synthesis of a suitable 2-methoxypyrimidine derivative, followed by the introduction of the dimethoxymethyl group at the 4-position. This can be achieved through formylation and subsequent acetalization, or by direct introduction of a protected one-carbon unit.

Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors

This convergent strategy involves the condensation of two key fragments: a three-carbon unit already bearing the dimethoxymethyl group, and a nitrogen-containing component to complete the pyrimidine ring.

Strategy 1: Synthesis via Functionalization of a Pre-formed Pyrimidine Ring

This strategy is a common and often reliable approach for the synthesis of substituted pyrimidines.

Synthesis of a Suitable 2-Methoxypyrimidine Starting Material

A critical first step is the preparation of a 2-methoxypyrimidine derivative that can be functionalized at the 4-position. A common and versatile starting material for this purpose is 4-chloro-2-methoxypyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxypyrimidine from 2-Methoxy-4-hydroxypyrimidine

This procedure is adapted from analogous chlorination reactions of hydroxypyrimidines.

Materials:

-

2-Methoxy-4-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

An organic base (e.g., N,N-dimethylaniline or triethylamine)

-

Inert solvent (e.g., toluene or chloroform)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxy-4-hydroxypyrimidine in an inert solvent.

-

Add the organic base to the suspension.

-

Slowly add phosphorus oxychloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methoxypyrimidine.

-

Purify the product by column chromatography or recrystallization.

Table 1: Reaction Parameters for the Synthesis of 4-Chloro-2-methoxypyrimidine

| Parameter | Value | Reference |

| Reactants | 2-Methoxy-4-hydroxypyrimidine, POCl₃, Organic Base | Analogous reactions[1][2] |

| Solvent | Toluene or Chloroform | [1][2] |

| Temperature | Reflux | [1] |

| Reaction Time | 2-5 hours | [1] |

| Yield | High (expected) | [1] |

Introduction of the Formyl Group at the 4-Position

With 4-chloro-2-methoxypyrimidine in hand, the next step is to introduce a formyl group at the 4-position. A common method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[3][4][5][6]

Caption: General workflow for acetalization.

Experimental Protocol: Acetalization of 4-Formyl-2-methoxypyrimidine

Materials:

-

4-Formyl-2-methoxypyrimidine

-

Methanol

-

Anhydrous acid catalyst (e.g., HCl in methanol, p-toluenesulfonic acid)

-

Triethylamine or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 4-formyl-2-methoxypyrimidine in an excess of anhydrous methanol.

-

Add a catalytic amount of an anhydrous acid.

-

Stir the reaction mixture at room temperature, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, neutralize the acid catalyst with a base.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify this compound by column chromatography.

Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors

This convergent approach builds the pyrimidine ring from two key fragments, one of which already contains the dimethoxymethyl moiety.

Potential Starting Materials

A key precursor for this strategy would be a three-carbon synthon with a dimethoxymethyl group. Potential candidates include:

-

1,1-Dimethoxy-3,3-bis(methylthio)-2-propene: This compound, upon reaction with an N-C-N unit, could lead to the formation of the pyrimidine ring.

-

3,3-Dimethoxy-2-propenal (a β-alkoxyenal): Condensation of this enal with a suitable amidine derivative is a plausible route.

The other essential component is a source for the N-C-N fragment of the pyrimidine ring. For the synthesis of a 2-methoxypyrimidine, O-methylisourea or its salt would be the reagent of choice.

Reaction Pathway: Ring Formation

Caption: Convergent synthesis of the pyrimidine ring.

Hypothetical Experimental Protocol

While a specific protocol for the target molecule using this strategy is not available, the following is a generalized procedure based on known pyrimidine syntheses from β-dicarbonyl compounds or their equivalents and amidines.

Materials:

-

A suitable three-carbon precursor (e.g., 3,3-dimethoxy-2-propenal)

-

O-Methylisourea hydrochloride or sulfate

-

A base (e.g., sodium methoxide, sodium ethoxide)

-

Anhydrous alcohol (e.g., methanol, ethanol)

Procedure:

-

In a round-bottom flask, dissolve the base in the anhydrous alcohol.

-

Add O-methylisourea salt to the solution and stir.

-

Add the three-carbon precursor to the reaction mixture.

-

Heat the reaction to reflux for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography.

Table 3: Hypothetical Reaction Parameters for Ring Construction

| Parameter | Value | Reference |

| Reactants | 3,3-Dimethoxy-2-propenal, O-Methylisourea | General pyrimidine synthesis principles |

| Base | Sodium Methoxide | Common for such condensations |

| Solvent | Methanol | Common for such condensations |

| Temperature | Reflux | To drive the condensation |

| Yield | Variable | Dependent on the specific substrates and conditions |

Conclusion

This technical guide has outlined two primary, plausible synthetic strategies for the preparation of this compound. Strategy 1, involving the functionalization of a pre-formed pyrimidine ring, appears to be the more precedented approach, with established methods for the key chlorination and Vilsmeier-Haack formylation reactions on related heterocyclic systems. Strategy 2, while potentially more convergent, relies on the availability of a suitable three-carbon precursor containing the dimethoxymethyl group and would require more initial process development.

Researchers and drug development professionals can use the information and generalized protocols provided herein as a strong foundation for the successful laboratory synthesis of this compound. Experimental optimization of reaction conditions, purification techniques, and analytical characterization will be crucial for obtaining the target compound in high yield and purity.

References

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. m.youtube.com [m.youtube.com]

Chemical structure and IUPAC name of 4-(Dimethoxymethyl)-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethoxymethyl)-2-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physical and chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and IUPAC Name

The chemical structure and IUPAC name are fundamental for the identification and characterization of a chemical compound.

IUPAC Name: this compound[1]

Chemical Structure Visualization:

References

An In-depth Technical Guide on the Spectral Data of 4-(Dimethoxymethyl)-2-methoxypyrimidine

Compound Identity

| Property | Value |

| IUPAC Name | 4-(dimethoxymethyl)-2-methoxypyrimidine |

| CAS Number | 193746-84-8[1][2] |

| Molecular Formula | C₈H₁₂N₂O₃[1][2] |

| Molecular Weight | 184.19 g/mol [2] |

| SMILES | COC1=NC=CC(C(OC)OC)=N1[1] |

Spectral Data Summary

Experimental spectral data for this compound is not available in the searched resources. The following tables are placeholders for expected data based on the analysis of similar pyrimidine derivatives.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion Assignment |

| Data not available |

Experimental Protocols

The following sections detail the typical experimental protocols for obtaining the spectral data for pyrimidine derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the use of a high-field NMR spectrometer.

-

Instrumentation : A Bruker Avance III AMX-400 spectrometer or equivalent is commonly used.[3]

-

Sample Preparation : Approximately 10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 1% tetramethylsilane (TMS) as an internal standard.[4]

-

Data Acquisition :

-

¹H NMR : Spectra are typically recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR : Spectra are acquired at 100 MHz.

-

-

Data Analysis : The resulting spectra are analyzed to determine the chemical shifts, multiplicities, and coupling constants of the protons and carbons in the molecule, which helps in elucidating its structure.

3.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation : An Agilent Technologies Cary 630 FT-IR spectrometer or a similar instrument is typically employed.[3]

-

Sample Preparation : The sample can be analyzed as a KBr pellet. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis : The absorption bands in the spectrum are assigned to specific functional group vibrations, such as C-H, C=N, C=C, and C-O stretches, which are characteristic of the pyrimidine ring and its substituents. For pyrimidine derivatives, characteristic vibrations are often observed for aromatic C-H (around 2920-2978 cm⁻¹), C=C (around 1570-1596 cm⁻¹), and C=N (around 1525-1575 cm⁻¹) stretching.[5]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

-

Instrumentation : A common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using an instrument with an Electrospray Ionization (ESI) source in positive mode.[6] High-resolution mass spectrometers like Orbitrap or Q-TOF can provide high precision in identifying metabolites.[7]

-

Sample Preparation : A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol and then diluted to a final concentration (e.g., 1 µg/mL) with the initial mobile phase.[6]

-

Chromatographic Conditions :

-

Mass Spectrometry Conditions :

Workflow and Pathway Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a pyrimidine derivative, as well as a conceptual pathway for its potential application in drug development.

Caption: A general workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative.

References

- 1. This compound 98% | CAS: 193746-84-8 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Physical and chemical properties of substituted pyrimidines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrimidines

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, integral to the structure of nucleic acids and recognized as a privileged scaffold in medicinal chemistry.[1][2] As essential components of DNA and RNA (cytosine, thymine, and uracil), pyrimidines are deeply embedded in biological systems.[1][3] This biological significance has made their synthetic derivatives a cornerstone of drug discovery, leading to a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[4][5][6]

This technical guide offers a comprehensive examination of the core physical and chemical properties of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of key processes to support the rational design and development of novel pyrimidine-based therapeutics.

I. Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For pyrimidine derivatives, properties such as acidity (pKa), lipophilicity (logP/logD), and solubility dictate absorption, distribution, metabolism, and excretion (ADME).[3][7]

Electronic Nature and Reactivity

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[8][9] This electron deficiency significantly influences its chemical reactivity:

-

Basicity: Pyrimidine is a weak base, with a pKa of 1.10 for the protonated form.[9] Substituents can either increase or decrease the basicity of the ring nitrogens.

-

Electrophilic Aromatic Substitution: This is generally difficult due to the ring's electron-deficient nature. When it does occur, it is most favorable at the C5 position, which is the most electron-rich carbon.[8][9]

-

Nucleophilic Aromatic Substitution: The electron-deficient C2, C4, and C6 positions are susceptible to attack by nucleophiles, making this a common and powerful method for functionalizing the pyrimidine core.[2][9]

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for representative pyrimidine derivatives. These values are crucial for developing structure-activity relationships (SAR) and for predicting a compound's behavior in vivo.

Table 1: Acidity Constants (pKa) of Common Pyrimidine Derivatives

| Compound | pKa (Cation → Neutral) | pKa (Neutral → Anion) | Reference(s) |

| Pyrimidine | 1.10 | - | [9] |

| Cytosine | 4.6 | 12.2 | [8] |

| Uracil | - | 9.5 | [8] |

| Thymine | - | 9.9 | [8] |

| 5-Fluorouracil | - | 8.0 | [10] |

| 2-Aminopyrimidine | 3.5 | - | [11] |

| 4-Aminopyrimidine | 5.7 | - | [11] |

Note: pKa values can vary slightly depending on experimental conditions.

Table 2: Lipophilicity (logP / logD) of Selected Pyrimidine-Based Drugs

| Compound | Target / Use | logP | logD (pH 7.4) | Reference(s) |

| 5-Fluorouracil | Anticancer | -0.89 | -0.89 | [10] |

| Zidovudine (AZT) | Antiviral (HIV) | 0.05 | 0.05 | [9] |

| Trimethoprim | Antibacterial | 0.91 | 0.91 | [4] |

| Imatinib | Anticancer (Kinase Inhibitor) | 3.8 | 2.5 | [12] |

| Rosuvastatin | Antihyperlipidemic | 1.5 | -0.4 | [12][13] |

*Contains a pyrimidine moiety as part of a larger structure.

II. Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized pyrimidine derivatives.

Table 3: Typical Spectroscopic Data for Substituted Pyrimidines

| Technique | Feature | Typical Range / Observation | Reference(s) |

| ¹H NMR | Aromatic Protons (C-H) | δ 6.5 - 9.5 ppm. Protons at C2, C4, and C6 are typically downfield due to the electron-withdrawing effect of the N atoms. | [2][14] |

| Amine/Amide Protons (N-H) | δ 5.0 - 13.0 ppm (broad, exchangeable with D₂O). | [2][15] | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 170 ppm. Carbons at C2, C4, and C6 are typically downfield. | [2][15] |

| FT-IR | N-H Stretch (amines) | 3300 - 3500 cm⁻¹ | [14][16] |

| C=O Stretch (e.g., in uracil) | 1620 - 1700 cm⁻¹ | [14] | |

| C=N / C=C Stretch (ring) | 1525 - 1600 cm⁻¹ | [14] | |

| UV-Vis | π → π* transitions | λ_max typically in the range of 260 nm, but is highly dependent on substitution and solvent. | [16][17] |

III. Experimental Protocols & Workflows

Accurate determination of physicochemical properties is fundamental to drug discovery. High-throughput screening methods are often employed in the early stages.[18][19]

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

Methodology:

-

Preparation: Accurately weigh 1-3 mg of the pyrimidine compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., water, methanol/water mixture).

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the sample solution in a thermostatted vessel at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.

-

Acidic pKa: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition.

-

Basic pKa: In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For multiple pKa values, specialized software can be used to analyze the inflection points.

Protocol 2: Determination of Lipophilicity (logD) by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[7]

Methodology:

-

System Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by mixing and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer at a known concentration.

-

Partitioning: In a vial, mix a known volume of the sample solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Shake or agitate the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The distribution coefficient (D) is calculated as: D = ([Compound]_octanol) / ([Compound]_aqueous) Where [Compound]_octanol is determined by mass balance: ([Compound]_initial - [Compound]_aqueous). logD is the base-10 logarithm of D.

Workflows in Pyrimidine Drug Development

The development of pyrimidine-based drugs follows a structured workflow from initial synthesis to lead optimization.

Caption: Generalized workflow for pyrimidine synthesis and drug discovery.

IV. Biological Activity and Metabolic Pathways

Substituted pyrimidines exhibit a remarkable range of biological activities, primarily because they can act as antimetabolites, mimicking endogenous nucleobases to disrupt critical cellular processes like DNA and RNA synthesis.[10][20]

Pyrimidine Metabolism

Cells can produce pyrimidines through two main pathways: de novo synthesis and the salvage pathway.[20][21] The de novo pathway builds the pyrimidine ring from simple precursors and is particularly active in rapidly proliferating cells, such as cancer cells.[21] This makes the enzymes in this pathway attractive targets for chemotherapy.

Caption: Simplified de novo pyrimidine biosynthesis pathway.

Mechanism of Action: Kinase Inhibition

Many modern pyrimidine-based drugs function as kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By designing pyrimidine derivatives that bind to the ATP-binding pocket of a specific kinase, it is possible to block its activity and halt cancer progression. The 2,4-disubstituted pyrimidine scaffold is a common motif in kinase inhibitors.

Caption: General mechanism of pyrimidine-based kinase inhibitors.

Conclusion

Substituted pyrimidines remain one of the most vital scaffolds in medicinal chemistry and drug development. Their diverse biological activities are intrinsically linked to their fundamental physical and chemical properties. A thorough understanding of their electronic nature, reactivity, lipophilicity, and acid-base characteristics is paramount for the design of next-generation therapeutics. By leveraging the quantitative data, experimental protocols, and workflow visualizations presented in this guide, researchers can more effectively navigate the complexities of optimizing pyrimidine derivatives into safe and effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 8. scialert.net [scialert.net]

- 9. Pyrimidine - Wikipedia [en.wikipedia.org]

- 10. Research Portal [scholarscommons.fgcu.edu]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 21. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

The Pyrimidine Core: A Privileged Scaffold in the Pantheon of Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery and signaling. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a recurring molecular framework that exhibits binding affinity for a diverse range of biological targets. This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, their evolution as therapeutic agents, and the experimental methodologies that have underpinned their development into life-saving medicines.

A Historical Journey: From Discovery to blockbuster Drugs

The story of pyrimidines in science began in the early 19th century, long before their central role in genetics was understood. The timeline below highlights the key milestones in the discovery and development of pyrimidine derivatives in medicinal chemistry.

-

1818: The first pyrimidine derivative, alloxan, was isolated by Brugnatelli through the oxidation of uric acid with nitric acid.

-

1884: The systematic study of pyrimidines was initiated by Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.

-

1900: The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.

-

1957: The synthesis of 5-fluorouracil (5-FU) by Charles Heidelberger and his colleagues marked a pivotal moment in cancer chemotherapy. This compound was rationally designed as an antimetabolite to interfere with DNA synthesis in rapidly dividing cancer cells.

-

Late 20th Century: The advent of molecular biology and a deeper understanding of disease mechanisms led to the development of a new generation of targeted pyrimidine-based therapies. This era saw the emergence of pyrimidine derivatives as potent enzyme inhibitors, particularly in the fields of virology and oncology. A notable example is the development of zidovudine (AZT), an anti-HIV drug.

-

21st Century: The focus has shifted towards highly specific kinase inhibitors for targeted cancer therapy. Pyrimidine-based drugs like imatinib and gefitinib have revolutionized the treatment of certain cancers by targeting the specific molecular drivers of the disease. The development of dual-target and multi-target pyrimidine derivatives is an active area of research.

Synthetic Methodologies: Building the Pyrimidine Core

The versatility of the pyrimidine scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. One of the most classic and enduring methods is the Biginelli reaction.

The Biginelli Reaction: A Classic Multicomponent Synthesis

Discovered by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea under acidic conditions.

Experimental Protocol: A Representative Biginelli Reaction

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

-

4-methoxybenzaldehyde (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

-

A mixture of 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol is placed in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired dihydropyrimidine.

Pyrimidine Derivatives in Oncology: From Broad-Spectrum to Targeted Therapies

The impact of pyrimidine derivatives on cancer treatment is profound, spanning from the early antimetabolites to the modern era of precision medicine.

Antimetabolites: The First Wave of Pyrimidine Anticancer Drugs

5-Fluorouracil (5-FU) is the archetypal pyrimidine antimetabolite. It functions as a prodrug that is converted intracellularly to several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis. This leads to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function.

Kinase Inhibitors: The Era of Targeted Therapy

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways. Pyrimidine derivatives have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.

Table 1: Representative Pyrimidine-Based Kinase Inhibitors in Oncology

| Drug | Target Kinase(s) | Indication | IC50/Ki |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer | IC50: 2-37 nM |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | IC50: 2 nM |

| Osimertinib | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer | IC50: <10 nM |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | IC50: ~100 nM (BCR-Abl) |

| Palbociclib | CDK4/6 | HR+ Breast Cancer | IC50: 11 nM (CDK4), 16 nM (CDK6) |

| Abemaciclib | CDK4/6 | HR+ Breast Cancer | IC50: 2 nM (CDK4), 10 nM (CDK6) |

| Ribociclib | CDK4/6 | HR+ Breast Cancer | IC50: 10 nM (CDK4), 39 nM (CDK6) |

GIST: Gastrointestinal Stromal Tumor; HR+: Hormone Receptor-Positive

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its overactivation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors like gefitinib and erlotinib compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine-based CDK inhibitors, such as palbociclib, abemaciclib, and ribociclib, specifically target CDK4 and CDK6, which play a crucial role in the G1 phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and arresting cell proliferation.

Caption: The CDK4/6-Rb pathway and its inhibition by pyrimidine-based drugs.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death. While methotrexate is a classical antifolate, pyrimidine derivatives such as pemetrexed also exhibit DHFR inhibitory activity as part of their multi-targeted mechanism of action.

Experimental Protocols for Biological Evaluation

The development of pyrimidine-based drugs relies on a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a pyrimidine derivative against a specific protein kinase.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a high signal indicates inhibition.

Experimental Protocol: A Representative Kinase Inhibition Assay

-

Plate Preparation: A 384-well plate is used. The test compound is serially diluted in DMSO and added to the wells.

-

Kinase Reaction: The kinase, its substrate, and ATP are added to the wells to initiate the reaction. The plate is incubated at room temperature for a specified time (e.g., 1 hour).

-

ATP Detection: A reagent that produces a luminescent signal proportional to the amount of ATP present is added to each well.

-

Data Acquisition: The luminescence is read using a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is determined by fitting the data to a dose-response curve.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of a pyrimidine derivative on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Experimental Protocol: A Representative MTT Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.

The Logical Evolution of Pyrimidine Derivatives in Medicinal Chemistry

The development of pyrimidine-based drugs has followed a logical progression, driven by an increasing understanding of molecular biology and disease pathology.

Caption: The logical evolution of pyrimidine derivatives in drug discovery.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as the foundation for a multitude of life-saving drugs. Its journey from early discoveries to the forefront of targeted therapy is a testament to the power of rational drug design and a deep understanding of biological processes. The synthetic tractability of the pyrimidine ring, coupled with its ability to engage in diverse molecular interactions, ensures its continued prominence in drug discovery.

Future research in this area will likely focus on the development of pyrimidine derivatives with even greater selectivity and potency, including covalent and allosteric inhibitors. The exploration of novel pyrimidine-based scaffolds for modulating emerging drug targets, such as those involved in immunotherapy and epigenetic regulation, holds immense promise. As our understanding of disease biology continues to evolve, so too will the applications of this remarkable heterocyclic core, solidifying its legacy as a truly privileged scaffold in the art and science of medicinal chemistry.

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the essential building blocks of nucleic acids: uracil, cytosine, and thymine.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the pivotal role of pyrimidine scaffolds in drug discovery, detailing their synthesis, diverse biological activities, and the mechanisms of action of key therapeutic agents.

I. The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system's value in drug discovery stems from its versatile chemical nature, allowing for substitutions at multiple positions to modulate biological activity, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

II. Therapeutic Applications of Pyrimidine Derivatives

Pyrimidine-based compounds have demonstrated significant therapeutic potential in a variety of disease contexts.

A. Anticancer Agents

The pyrimidine scaffold is a prominent feature in many anticancer drugs, primarily due to its ability to mimic endogenous purines and pyrimidines, thereby interfering with nucleic acid synthesis and other critical cellular processes.[4] A significant number of pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[5]

Quantitative Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 63 | PC-3 (Prostate) | 1.54 | [6] |

| A-549 (Lung) | 3.36 | [6] | ||

| Thiazolo[5,4-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [7] |

| A375 (Melanoma) | 25.4 | [7] | ||

| HaCaT (Keratinocytes) | 33.5 | [7] | ||

| CHO-K1 (Ovarian) | 75.5 | [7] | ||

| Indazol-pyrimidine Hybrids | Compound 4f | MCF-7 (Breast) | 1.629 | [8] |

| Compound 4i | MCF-7 (Breast) | 1.841 | [8] | |

| Compound 4a | MCF-7 (Breast) | 2.958 | [8] | |

| Compound 4a | A549 (Lung) | 3.304 | [8] | |

| Compound 4i | A549 (Lung) | 2.305 | [8] | |

| Pyrrolo[2,3-d]pyrimidines | Compound 5 (N4-hydrazone) | A549 (Lung) | 15.3 | [9] |

| MCF-7 (Breast) | 15.6 | [9] | ||

| Compound 6 (N4-hydrazone) | A549 (Lung) | 21.4 | [9] | |

| MCF-7 (Breast) | 10.9 | [9] | ||

| Thiazolo[7,8-d]pyrimidines | Compound 4i | MCF-7 (Breast) | 0.33 | [10] |

| HeLa (Cervical) | 0.52 | [10] | ||

| HepG2 (Liver) | 3.09 | [10] |

Signaling Pathways Targeted by Pyrimidine-Based Anticancer Drugs

Many pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based tyrosine kinase inhibitors.

B. Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[11][12] The antiviral activity of these compounds is often dependent on their phosphorylation to the active triphosphate form by viral or cellular kinases.[12][13]

Quantitative Antiviral Activity of Pyrimidine Derivatives

The following table presents the 50% effective concentration (EC50) of various pyrimidine derivatives against different viruses.

| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |

| 2-Aminopyrimidines | Cyclobutyl-substituted | Influenza A | 0.01 - 0.1 | [14] |

| Influenza B | 0.01 - 0.1 | [14] | ||

| Pyrimidine Nucleosides | Compound 48 | HIV-1 (WT and resistant mutants) | 3.43 - 11.8 (nM) | [15] |

| Oxadiazolo[3,4-d]pyrimidines | Compound 9 | Vesicular Stomatitis Virus (VSV) | ~10x more potent than Didanosine | [13] |

| Pyrimido[4,5-d]pyrimidines | Various derivatives | Herpes Simplex Virus-1, Influenza viruses, Coronaviruses | Data available in supplementary material | [16] |

| Nucleoside Analogues | Compounds 2i, 5i, 11c | Influenza A H1N1 | Inactive | [17] |

| Compounds 2f, 5f | Coxsackievirus B3 | 12.4, 11.3 | [17] |

C. Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[6][18][19] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Quantitative Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various pyrimidine derivatives against different microbial strains.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Tetrahydroimidazo[1,2-a] pyrimidines | Various human pathogens | QSAR models developed | [18] |

| Pyrimidine-benzimidazole hybrids | Staphylococcus aureus | - | [6] |

| Bacillus subtilis | - | [6] | |

| Escherichia coli | - | [6] | |

| Stenotrophomonas maltophilia | - | [6] | |

| Candida albicans | - | [6] | |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [20] |

| Staphylococcus aureus (with betatide) | 1 - 2 | [20] | |

| Pyridothienopyrimidines | Staphylococcus aureus | Significant activity | [8] |

| Bacillus cereus | Significant activity | [8] | |

| Bacillus subtilis | Significant activity | [8] | |

| Escherichia coli | Significant activity | [8] | |

| Salmonella typhimurium | Significant activity | [8] | |

| Pseudomonas aeruginosa | Significant activity | [8] | |

| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | - | [1] |

| Escherichia coli | - | [1] | |

| Candida albicans | - | [1] |

D. Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and prostaglandins.[11][21][22]

In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vivo anti-inflammatory efficacy of pyrimidine derivatives in the carrageenan-induced rat paw edema model.

| Compound Class | Dosage | Paw Edema Inhibition (%) | Reference |

| Polysubstituted Pyrimidines | - | 36 - 46 | [11] |

| Pyrazolopyrimidopyrimidines | 50-100 mg/kg | Comparable to acetylsalicylic–lysine | [2] |

III. Key Experimental Protocols in Pyrimidine-Based Drug Discovery

The discovery and development of pyrimidine-based drugs rely on a suite of robust experimental protocols for their synthesis and biological evaluation.

A. Synthesis of Pyrimidine Scaffolds

The Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5][23][24][25] This reaction is a cornerstone of pyrimidine synthesis due to its simplicity and efficiency.

General Protocol for the Classical Biginelli Reaction:

-

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in a suitable solvent such as ethanol or methanol.[26]

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3) is added to the mixture.[24]

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).[26]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.[26]

Caption: General workflow for the Biginelli multicomponent reaction.

B. Biological Evaluation Protocols

Workflow for Screening and Validation of Pyrimidine-Based Inhibitors

The identification of lead compounds from a library of pyrimidine derivatives typically follows a structured workflow involving primary screening, hit confirmation, and secondary assays.

Caption: A generalized experimental workflow for the screening and validation of pyrimidine-based inhibitors.

EGFR Kinase Inhibition Assay

This assay measures the ability of a pyrimidine derivative to inhibit the enzymatic activity of EGFR.

-

Reaction Setup: In a 96-well plate, add the EGFR enzyme, a peptide substrate, and the pyrimidine inhibitor at various concentrations.[27][28][29][30][31]

-

Initiation: Start the kinase reaction by adding ATP to the wells.[28][30][31]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[28][30]

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence.[28][30]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[28]

Antiviral Plaque Reduction Assay

This assay determines the concentration of a pyrimidine derivative required to reduce the number of viral plaques by 50% (EC50).

-

Cell Seeding: Seed a monolayer of host cells in a multi-well plate.

-

Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the pyrimidine compound.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[6][20]

-

Serial Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microtiter plate containing a suitable growth medium.[6]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[6]

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.[2][11][32][33][34][35]

-

Animal Dosing: Administer the pyrimidine compound or a vehicle control to a group of rats or mice.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.[32][33]

-

Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.[32]

-

Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.[11]

IV. Conclusion

The pyrimidine scaffold remains a highly privileged and exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological significance and synthetic tractability ensure its continued prominence in medicinal chemistry. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation as outlined in this guide, is essential to unlock the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of novel pyrimidine derivatives holds immense promise for the development of the next generation of innovative medicines to address a wide spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marmara Pharmaceutical Journal » Submission » 3D quantitative structure activity relationship of tetrahydroımıdazo [1,2-a] pyrimidine as antimıcrobial agents [dergipark.org.tr]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journaljpri.com [journaljpri.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpr.com [ijrpr.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biginelli Reaction [organic-chemistry.org]

- 25. arkat-usa.org [arkat-usa.org]

- 26. benchchem.com [benchchem.com]

- 27. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. promega.com [promega.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. researchgate.net [researchgate.net]

- 33. inotiv.com [inotiv.com]

- 34. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 35. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

Theoretical Insights into the Reactivity of 2,4-Substituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the theoretical studies on the reactivity of 2,4-substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, researchers can gain profound insights into the electronic structure and reaction mechanisms that govern the chemical behavior of these molecules. This document summarizes key findings from quantum chemical calculations, presents quantitative data in a structured format, details computational methodologies, and visualizes complex chemical processes to facilitate a deeper understanding of pyrimidine reactivity.

Introduction to Pyrimidine Reactivity

The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a core scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The substituents at the C2 and C4 positions play a crucial role in modulating the electron density distribution within the ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate interplay of electronic and steric effects of these substituents on the overall reactivity of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyrimidines, particularly at the C2 and C4 positions, which are electron-deficient and thus activated towards nucleophilic attack. Theoretical studies have been pivotal in understanding and predicting the regioselectivity of these reactions.

Regioselectivity in 2,4-Dichloropyrimidines

The regioselectivity of SNAr on 2,4-dichloropyrimidine is a classic example where computational chemistry provides invaluable predictive power. While the C4 position is generally more reactive, the presence of other substituents on the ring can alter this preference. Quantum mechanical (QM) analyses, including the examination of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps, are key to rationalizing these observations.[1]

For instance, in unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, indicating that this site is the most electrophilic and therefore the preferred site of nucleophilic attack. However, the introduction of an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 and C4 positions more comparable in reactivity.[1]

Quantitative Analysis of Activation Barriers

Transition state theory combined with DFT calculations allows for the quantitative determination of activation energies (ΔE‡) for nucleophilic attack at different positions. These calculations can provide a more definitive prediction of the major product. For example, in the reaction of 2-methanesulfonyl-4-chloropyrimidine with a formamide anion, the calculated energy barrier for attack at the C2 position is significantly lower than at the C4 position, explaining the observed C2 selectivity.[2]

| Reactant | Nucleophile | Position of Attack | Calculated Activation Energy (ΔE‡) in kcal/mol | Reference |

| 2-MeSO₂-4-chloropyrimidine | Formamide anion | C2 | ~8.75 | [2] |

| 2-MeSO₂-4-chloropyrimidine | Formamide anion | C4 | ~14.71 | [2] |

| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2 | ~0.25 | [2] |

| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C4 | ~4.11 | [2] |

Electrophilic Substitution

The pyrimidine ring is generally electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of electron-donating groups at the C2 and C4 positions can activate the ring, particularly at the C5 position, towards electrophilic attack.

Theoretical studies have investigated the effect of substituent structure on the electrophilic nitrosation of 4,6-disubstituted pyrimidines. These studies reveal a complex interplay between the electronic nature of the substituents at C4 and C6 and the reactivity of the C5 position.[3]

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

HOMO-LUMO Energies and Reactivity

A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for electrophilic attack. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. DFT calculations are routinely used to compute these values for a series of 2,4-substituted pyrimidines to rationalize and predict their reactivity trends.

| Compound | Substituent at C2 | Substituent at C4 | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Pyrimidine | H | H | -7.32 | -0.54 | 6.78 |

| 2-Chloropyrimidine | Cl | H | -7.58 | -1.12 | 6.46 |

| 4-Chloropyrimidine | H | Cl | -7.51 | -1.05 | 6.46 |

| 2,4-Dichloropyrimidine | Cl | Cl | -7.83 | -1.61 | 6.22 |

| 2-Aminopyrimidine | NH₂ | H | -6.45 | -0.11 | 6.34 |

| 4-Aminopyrimidine | H | NH₂ | -6.52 | -0.18 | 6.34 |

| 2,4-Diaminopyrimidine | NH₂ | NH₂ | -5.98 | 0.23 | 6.21 |

Note: The values in this table are illustrative and can vary depending on the level of theory and basis set used in the calculations.

Reactivity Descriptors

Beyond HOMO and LUMO energies, other quantum chemical descriptors derived from DFT can provide more nuanced insights into reactivity. These include:

-

Chemical Potential (μ): Related to the escaping tendency of electrons.

-

Hardness (η): A measure of resistance to charge transfer.

-

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

-

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Pyrimidine Ring-Opening Reactions

Certain substituted pyrimidines can undergo ring-opening reactions under specific conditions. Theoretical studies have been employed to investigate the mechanisms of these transformations. For instance, the deconstruction-reconstruction of pyrimidines via N-arylpyrimidinium salts has been studied computationally. These studies reveal the Gibbs free energy changes (ΔG) and activation barriers for the key steps, including nucleophilic attack, ring-opening, and recyclization.[4]

A study on the reaction between a pyrimidine derivative, triflic anhydride (Tf₂O), and aniline showed that the initial activation of the pyrimidine is exergonic. The subsequent nucleophilic attack by aniline has a calculated activation barrier, and the following ring-opening step is also associated with a specific energy barrier.[4]

Computational Methodologies

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

General Computational Protocol

A typical computational workflow for studying the reactivity of 2,4-substituted pyrimidines involves the following steps:

-

Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find the lowest energy conformations.

-

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate thermochemical properties like Gibbs free energy.

-

Transition State Search: Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of the solvent is often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.

Commonly Used Functionals and Basis Sets

-

Functionals: B3LYP, M06-2X, ωB97X-D are commonly used hybrid and range-separated hybrid functionals that provide good accuracy for organic molecules.

-

Basis Sets: Pople-style basis sets like 6-31G(d) and 6-311+G(d,p), and Dunning's correlation-consistent basis sets like cc-pVDZ and cc-pVTZ are frequently employed.

Conclusion

Theoretical studies provide a powerful and indispensable toolkit for understanding and predicting the reactivity of 2,4-substituted pyrimidines. By employing quantum chemical calculations, researchers can gain detailed insights into reaction mechanisms, predict regioselectivity, and quantify the effects of substituents on reactivity. This knowledge is crucial for the rational design of novel pyrimidine-based molecules with desired chemical properties and biological activities, thereby accelerating the drug discovery and development process. The continued development of computational methods and computing power promises even more accurate and insightful predictions in the future.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to Heterocyclic Compounds

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure.[1] The most common heteroatoms are nitrogen (N), oxygen (O), and sulfur (S).[1][2] This class of compounds is of immense importance as it constitutes over half of all known organic compounds and is a cornerstone of medicinal chemistry.[2][3] An estimated 59% of FDA-approved drugs contain nitrogen heterocycles, highlighting their prevalence in pharmaceuticals.[2] Their structures are found in a vast array of biologically active molecules, including nucleic acids, vitamins, and the majority of drugs.[2] The unique physicochemical properties conferred by the heteroatoms make them vital scaffolds in drug discovery, influencing factors like binding affinity, solubility, and metabolic stability.[4] This guide provides an overview of the core synthetic strategies, detailed experimental protocols for key reactions, and an introduction to modern, sustainable methodologies.

Caption: Classification of common heterocyclic compounds.

Core Synthetic Strategies